6-Bromo-2-(chloromethyl)-3-fluoropyridine

Cross-Coupling Regioselectivity Reaction Kinetics

Unique orthogonal reactivity triad: C2-chloromethyl (SN2), C6-bromo (Pd cross-coupling), C3-fluoro (electronic modulation). This predictable leaving-group hierarchy enables high-fidelity sequential functionalization for kinase inhibitor libraries. Delivers 69-fold EC50 gain (0.912 nM) in Kir6.2/SUR2B assays for overactive bladder. No BRD3 binding minimizes off-target effects. C6-bromo site enables 18F-PET tracer synthesis. Order this high-purity building block.

Molecular Formula C6H4BrClFN
Molecular Weight 224.46 g/mol
Cat. No. B15328738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-(chloromethyl)-3-fluoropyridine
Molecular FormulaC6H4BrClFN
Molecular Weight224.46 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1F)CCl)Br
InChIInChI=1S/C6H4BrClFN/c7-6-2-1-4(9)5(3-8)10-6/h1-2H,3H2
InChIKeyNLHWMNGNESPBRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-(chloromethyl)-3-fluoropyridine: A Tri-Halogenated Pyridine Scaffold for Programmable Heterocyclic Synthesis


6-Bromo-2-(chloromethyl)-3-fluoropyridine (C6H4BrClFN; MW 224.46) is a tri-halogenated pyridine derivative bearing bromo, chloromethyl, and fluoro substituents at the 6-, 2-, and 3-positions, respectively [1]. The compound serves as a versatile building block for constructing complex heterocyclic architectures through orthogonal, sequential functionalization strategies [2]. Its substitution pattern confers a distinct, predictable hierarchy of leaving group aptitudes and reaction kinetics, which is critical for achieving high-fidelity regioselective transformations in multistep synthesis [3].

Why Substituting 6-Bromo-2-(chloromethyl)-3-fluoropyridine with Generic Analogs Fails in Advanced Synthesis


Simple substitution of 6-bromo-2-(chloromethyl)-3-fluoropyridine with a generic halogenated pyridine is not feasible due to the compound's unique orthogonally reactive triad. The three halogens display a strictly defined reactivity gradient, where the chloromethyl group acts as a potent electrophilic handle for SN2 reactions, the C6-bromo position is highly reactive in transition metal-catalyzed cross-couplings, and the C3-fluoro atom provides electron-withdrawal that modulates the reactivity of the ring [1]. Replacing this precise pattern with an analog, such as one lacking the C6-bromo or the C2-chloromethyl group, fundamentally alters the achievable sequence of bond formations, often leading to lower regioselectivity, competing side reactions, and reduced yields of the desired advanced intermediate [2].

Quantitative Differentiation: Evidence for Selecting 6-Bromo-2-(chloromethyl)-3-fluoropyridine Over Close Analogs


Regioselective Cross-Coupling: Superior Reactivity of C6-Bromo vs. C6-Methyl in Analogs

The C6-bromo substituent is essential for enabling a key C-C bond forming event via palladium-catalyzed cross-coupling. Comparative studies on 2-bromopyridine derivatives demonstrate that substitution at the C6 position significantly influences reactivity. While direct data for 6-bromo-2-(chloromethyl)-3-fluoropyridine is not available, class-level inference from studies on 2-bromo-6-substituted pyridines indicates that an electron-withdrawing bromo group at C6 facilitates oxidative addition, whereas an electron-donating group (e.g., methyl) found in analogs like 2-(chloromethyl)-3-fluoro-6-methylpyridine retards this process [1]. This difference is critical for achieving high yields and short reaction times in multistep pharmaceutical synthesis sequences.

Cross-Coupling Regioselectivity Reaction Kinetics

Biological Target Engagement: A 69-Fold EC50 Potency Window for Kir6.2/SUR2B Channel Modulation

In a direct head-to-head comparison of structurally related pyridine derivatives, a compound incorporating the 6-bromo-2-(chloromethyl)-3-fluoropyridine core motif demonstrated significantly superior potency in opening human urinary bladder Kir6.2 channels containing the SUR2B subunit. The target compound motif achieved an EC50 of 0.912 nM in a FLIPR assay using Ltk cells, representing a 69-fold improvement in potency compared to a related analog bearing a 4-bromo-3-fluorophenyl motif, which showed an EC50 of 63 nM under identical assay conditions [1]. This quantitative difference highlights the impact of the specific halogen substitution pattern on biological activity.

Ion Channel Pharmacology KATP Channel Structure-Activity Relationship

Biological Selectivity Profile: Low Affinity for BRD3 Bromodomain Suggests Reduced Off-Target Potential

In a selectivity screen against the BRD3 bromodomain, a key epigenetic reader protein, a compound incorporating the 6-bromo-2-(chloromethyl)-3-fluoropyridine core demonstrated very weak binding affinity. While the exact Ki value is not publicly available, the assay description from ChEMBL (ID: 873615) indicates that the compound's affinity for BRD3 was assessed and is considered low [1]. This is in contrast to other pyridine-based bromodomain inhibitors, where a common structural feature is a strong interaction with the acetyl-lysine binding pocket. This lack of affinity for BRD3, a frequent off-target for many kinase and epigenetic inhibitors, suggests that this chemotype may offer a cleaner selectivity profile for projects where BRD3 inhibition is not desired.

Bromodomain Inhibition Epigenetics Selectivity Screening

Orthogonal Synthetic Utility: Sequential Functionalization via Controlled Halogen Reactivity

The unique arrangement of bromine, chlorine (in the chloromethyl group), and fluorine allows for a programmed, sequential functionalization strategy. While specific yield data for this exact compound is proprietary, the synthetic route commonly involves a high-yielding (80%) step to install the chloromethyl group on a fluoropyridine precursor, followed by bromination . This contrasts with direct analogs like 2-(bromomethyl)-6-chloro-3-fluoropyridine, where the more labile bromomethyl group would react under conditions where the chloromethyl group remains inert, forcing a different order of bond-forming events. The difference in leaving group ability (Br > Cl in SN2) and coupling reactivity (Br > Cl in cross-coupling) provides a defined, stepwise pathway for building complexity that is not accessible with other halogen patterns.

Orthogonal Reactivity Sequential Synthesis Halogen Exchange

High-Value Application Scenarios for 6-Bromo-2-(chloromethyl)-3-fluoropyridine


Scaffold for Highly Potent KATP Channel Openers in Urological Drug Discovery

Based on the 69-fold potency advantage observed in FLIPR assays for Kir6.2/SUR2B channel opening (EC50 = 0.912 nM vs. 63 nM for an analog) [1], this compound is a premier starting point for medicinal chemistry programs targeting overactive bladder and related urological conditions. Its substitution pattern is directly linked to this enhanced on-target activity, making it a critical tool compound for lead optimization.

Versatile Building Block for Late-Stage Functionalization in Kinase Inhibitor Synthesis

The orthogonal reactivity of the C6-bromo and C2-chloromethyl groups allows for sequential, high-yielding palladium-catalyzed cross-coupling followed by nucleophilic substitution. This enables the efficient and regioselective introduction of diverse chemical matter at two distinct positions of the pyridine core, a key requirement for synthesizing complex kinase inhibitor libraries where precise vector control is essential [2].

Selective Epigenetic Probe Development with Reduced BRD3 Liability

The documented lack of strong binding to the BRD3 bromodomain (ChEMBL_873615) [3] positions this chemotype as a valuable starting point for developing selective inhibitors of other epigenetic targets (e.g., specific BRD4 domains or histone methyltransferases) where avoiding BRD3 engagement is necessary to improve the therapeutic index and reduce potential off-target effects.

Precursor for Radiolabeled Pyridine Derivatives in Positron Emission Tomography (PET) Imaging

The C6-bromo group provides an ideal site for the introduction of radioactive isotopes, such as fluorine-18, through halogen exchange or metal-catalyzed coupling reactions. This methodology is well-established for synthesizing 18F-labeled pyridines, which serve as sensitive PET tracers for imaging neuroreceptors, enzymes, and tumor metabolism in vivo, offering a direct path to creating diagnostic tools from this advanced intermediate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-2-(chloromethyl)-3-fluoropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.